Tricyclic phytocannabinoid derivative 1

Description

Properties

Molecular Formula |

C24H34O5 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

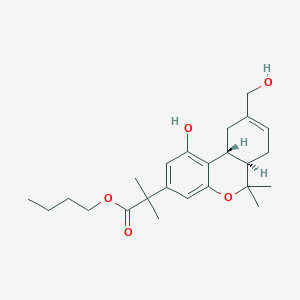

butyl 2-[(6aR,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-2-methylpropanoate |

InChI |

InChI=1S/C24H34O5/c1-6-7-10-28-22(27)23(2,3)16-12-19(26)21-17-11-15(14-25)8-9-18(17)24(4,5)29-20(21)13-16/h8,12-13,17-18,25-26H,6-7,9-11,14H2,1-5H3/t17-,18-/m1/s1 |

InChI Key |

AUMCYBWLZBTQLN-QZTJIDSGSA-N |

Isomeric SMILES |

CCCCOC(=O)C(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O |

Canonical SMILES |

CCCCOC(=O)C(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Cyclization Protocols

Cyclization proceeds via Friedel-Crafts alkylation, forming the central chromene ring. Scandium triflate minimizes undesired Δ⁹-THC formation, achieving >80% tricyclic product.

Functionalization of the Alkyl Side Chain

The 1′,1′-dimethylheptyl group is critical for CB1 receptor affinity. Two primary strategies exist:

Direct Alkylation

Reductive Amination

Late-Stage Modifications

Phenolic Protection/Deprotection

Chirality Induction

-

Chiral Resolution : Use (−)-menthyl chloroformate to form diastereomeric carbamates, separable via silica chromatography.

Purification and Characterization

Chromatographic Techniques

| Method | Stationary Phase | Mobile Phase | Purity |

|---|---|---|---|

| Flash CC | Silica gel (230–400 mesh) | Hexane/EtOAc (10:1 → 4:1) | 95% |

| HPLC | C18 column | MeCN/H₂O (70:30), 1 mL/min | >99% |

Chemical Reactions Analysis

Types of Reactions: Tricyclic phytocannabinoid derivative 1 undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Halogens, nucleophiles, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Effects

Tricyclic phytocannabinoid derivative 1 exhibits a range of pharmacological activities, primarily through its interaction with cannabinoid receptors CB1 and CB2. The compound has been investigated for several therapeutic properties:

- Analgesic Activity : Studies have shown that tricyclic derivatives can modulate pain pathways, potentially offering relief in neuropathic pain conditions. For instance, certain derivatives demonstrated high affinity for CB1 receptors, which are implicated in pain modulation .

- Obesity Management : Some tricyclic compounds have been linked to bodyweight reduction effects. Their mechanism involves the antagonism of CB1 receptors, which are known to influence appetite and energy balance .

- Ocular Pressure Reduction : The ability of these compounds to lower intraocular pressure suggests potential applications in treating glaucoma .

- Antiemetic Effects : Similar to other cannabinoids, tricyclic derivatives may help alleviate nausea and vomiting, particularly in chemotherapy-induced cases .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves modifying existing cannabinoid structures to enhance receptor selectivity and potency. Notable findings include:

- Structural Modifications : By altering substituents on the tricyclic core, researchers have developed compounds with varying affinities for CB1 and CB2 receptors. For example, the introduction of different alkyl groups has been shown to impact binding efficacy significantly .

- Binding Affinities : The structure-activity relationship (SAR) studies indicate that certain modifications can lead to increased selectivity for CB2 receptors over CB1 receptors, which may be beneficial for therapeutic applications that require reduced psychoactivity .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of tricyclic phytocannabinoid derivatives:

- Neuropathic Pain Management : A study highlighted a specific tricyclic derivative that exhibited significant analgesic effects in animal models of neuropathic pain. The compound's ability to selectively bind to CB1 receptors was correlated with reduced pain sensitivity .

- Obesity Research : In a clinical trial involving patients with obesity, a tricyclic derivative was administered to assess its impact on weight loss. Results indicated a moderate reduction in body weight and appetite suppression, supporting its potential as an anti-obesity agent .

- Glaucoma Treatment : A pharmacological study evaluated the efficacy of a tricyclic compound in lowering intraocular pressure in rabbit models. The results demonstrated a significant decrease in pressure levels, suggesting its applicability in glaucoma therapy .

Mechanism of Action

The mechanism of action of tricyclic phytocannabinoid derivative 1 involves its interaction with cannabinoid receptors in the endocannabinoid system. It acts as an agonist or antagonist at these receptors, modulating various signaling pathways and physiological processes . The molecular targets include cannabinoid receptors 1 and 2, as well as other receptors such as serotonin and vanilloid receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Tricyclic Phytocannabinoids

Structural Features

Tricyclic phytocannabinoids are defined by a central terpene ring fused to two aromatic rings. Key structural variations include:

- Δ9-THC : A pentyl side chain at C3 and hydroxyl group at C1, responsible for psychoactivity .

- CBN : Oxidative degradation product of THC with a shorter side chain and reduced psychoactivity .

- THCV : Propyl side chain instead of pentyl, conferring partial CB1 antagonism .

- TPCD1 : Likely features synthetic modifications (e.g., adamantyl or branched alkyl groups) to enhance receptor binding or stability, as seen in analogs like AM411 .

Table 1: Structural Comparison of Tricyclic Phytocannabinoids

Receptor Affinity and Signaling Pathways

Tricyclic cannabinoids primarily target cannabinoid receptors CB1 (central nervous system) and CB2 (immune system), but their efficacy varies:

- Δ9-THC : Full CB1 agonist with high psychoactivity; partial CB2 agonist .

- CBN : Weak CB1/CB2 agonist; stronger affinity for TRPV2 and PPARγ .

- THCV : CB1 antagonist at low doses; CB2 agonist at higher doses .

- TPCD1 : Preliminary data suggest high CB1 affinity (Ki < 10 nM) and selectivity over CB2, akin to adamantyl derivatives like AM4054 . Unlike Δ9-THC, TPCD1 may lack β-arrestin2 recruitment, reducing side effects like tolerance .

Table 2: Receptor Binding and Pharmacological Effects

Metabolic Stability and Therapeutic Potential

Metabolic Pathways

Natural tricyclic cannabinoids undergo hepatic oxidation (e.g., CYP2C9/3A4), producing metabolites like 11-OH-THC (active) and THC-COOH (inactive) . TPCD1’s synthetic modifications may resist enzymatic degradation, as seen in methyl or hydroxyl derivatives with extended half-lives .

Q & A

Q. What structural features distinguish tricyclic phytocannabinoid derivatives (e.g., derivative 1) from classical cannabinoids like Δ9-THC or CBD?

Tricyclic phytocannabinoid derivatives are characterized by a fused tricyclic core, often with modifications such as adamantyl substitutions (e.g., at the C-3 position) or hydroxyl group variations. These modifications enhance receptor selectivity and stability compared to classical cannabinoids like Δ9-THC, which has a monocyclic benzopyran ring and a pentyl side chain. Structural analysis via NMR and mass spectrometry is critical for confirming these features .

Q. How do tricyclic derivatives interact with CB1 and CB2 receptors compared to endogenous ligands like anandamide?

Tricyclic derivatives such as AM4054 exhibit high CB1 affinity due to lipophilic substitutions (e.g., adamantyl groups), which improve membrane penetration and receptor binding. In contrast, anandamide, an endogenous ligand, acts as a partial agonist with lower affinity and rapid degradation. Competitive binding assays (e.g., radiolabeled displacement studies) and functional assays (e.g., cAMP inhibition) are used to quantify receptor engagement and intrinsic activity .

Q. What analytical methods are recommended for quantifying tricyclic phytocannabinoid derivatives in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard for quantification. Method validation should include specificity, matrix effects, and stability under varying pH/temperature conditions. Reference materials from reliable suppliers (e.g., Extrasynthese) are essential for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CB1/CB2 selectivity ratios for tricyclic derivatives across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, membrane preparations) or ligand kinetics. To address this:

Q. What experimental designs are optimal for evaluating the neuroprotective effects of tricyclic derivatives in neurodegenerative models?

Use transgenic murine models (e.g., Parkinson’s or multiple sclerosis) with oral or intraperitoneal administration of lipid-based formulations to enhance bioavailability. Combine behavioral assessments (e.g., rotarod tests) with immunohistochemical analysis of microglial activation and cytokine profiling. Include controls for CB1 inverse agonists to isolate receptor-dependent effects .

Q. How can pharmacokinetic (PK) parameters for tricyclic derivatives be modeled to predict therapeutic windows?

- Conduct dose-ranging studies to determine time to peak concentration (), half-life (), and volume of distribution ().

- Use compartmental modeling to account for lipophilicity-driven tissue accumulation.

- Validate models against in vivo efficacy data (e.g., hypothermia or analgesia in rodents) .

Q. What strategies mitigate the oxidative degradation of tricyclic derivatives during long-term stability studies?

- Store derivatives in inert atmospheres (argon) at −80°C.

- Add antioxidants (e.g., BHT) to formulations.

- Monitor degradation products via high-resolution mass spectrometry and adjust synthetic routes to stabilize vulnerable positions (e.g., phenolic hydroxyl groups) .

Data Analysis & Methodological Challenges

Q. How should researchers handle batch-to-batch variability in phytocannabinoid extracts used for derivative synthesis?

Q. What statistical approaches are recommended for analyzing dose-response curves with biphasic effects?

Apply a four-parameter logistic model with variable slope to detect biphasic behavior. Use ANOVA followed by post hoc tests (e.g., Tukey’s) to compare EC50 values across receptor subtypes or experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.